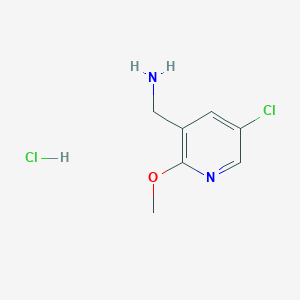

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride

Description

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative with a methoxy (-OCH₃) group at position 2 and a chlorine atom at position 5 on the pyridine ring. Its molecular formula is C₇H₉ClN₂·HCl, with a molecular weight of 193.074 g/mol . It is commercially available with a purity >95% and is utilized in pharmaceutical research as a building block for drug discovery .

Properties

IUPAC Name |

(5-chloro-2-methoxypyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMUSDWIWIKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most effective and scalable methods for synthesizing 5-chloro-2-(pyridin-3-yl)pyridin-3-amine derivatives, closely related to the target compound, involves palladium-catalyzed cross-coupling reactions between halogenated pyridine derivatives and pyridinylboronic acids. This method is adaptable for introducing the methanamine group after subsequent transformations.

| Parameter | Details |

|---|---|

| Starting materials | 2-bromo-5-chloropyridin-3-amine (Compound A), pyridin-3-ylboronic acid (Compound B) |

| Catalyst | Palladium chloride (PdCl2) |

| Base | Cesium carbonate, potassium carbonate, or sodium carbonate |

| Solvent | Dioxane |

| Temperature | 80–100 °C |

| Atmosphere | Nitrogen protection |

| Reaction time | 2–4 hours |

| Work-up | Extraction with ethyl acetate, drying, column chromatography |

| Yield | 89.99% to 91.99% |

- Compound A and Compound B are mixed in a mass ratio of approximately 5:2–4.

- The mixture is dissolved in dioxane with carbonate dissolved in water, forming a biphasic system.

- Palladium chloride catalyst is added under nitrogen atmosphere.

- The reaction is heated to 80–100 °C and stirred for 2–4 hours.

- After completion, the mixture is diluted with water, extracted with ethyl acetate, dried, and purified by column chromatography to isolate the intermediate amine compound.

- This intermediate can then be further functionalized to introduce the methoxy group and converted to the hydrochloride salt if needed.

This method is detailed in patent CN111303020A and offers high yield and selectivity for the chlorinated pyridine amine intermediate.

Reductive Amination and Hydrochloride Salt Formation

Following the synthesis of the chlorinated methoxypyridine intermediate, the methanamine group is introduced typically via reductive amination or nucleophilic substitution reactions.

- The amine group is installed by reacting the corresponding aldehyde or halomethyl derivative with ammonia or an amine source.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethyl acetate.

This step enhances the compound's stability, crystallinity, and ease of handling.

Alternative Synthetic Routes from Literature

Other synthetic approaches involve:

- Condensation reactions of substituted pyridine derivatives with amines under controlled conditions.

- Use of bases such as potassium carbonate or cesium carbonate to facilitate nucleophilic substitution.

- Employing solvents like DMF, THF, or toluene depending on the solubility and reaction specifics.

- Catalytic hydrogenation or Sonogashira coupling for further functionalization if needed.

Detailed Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cross-coupling (PdCl2 catalyst) | 2-bromo-5-chloropyridin-3-amine, pyridin-3-ylboronic acid, cesium carbonate, dioxane, 80-100 °C, N2 atmosphere | 89.99–91.99 | High selectivity, scalable, mild conditions |

| Extraction and purification | Ethyl acetate extraction, drying, column chromatography | — | Purification to isolate pure amine intermediate |

| Methanamine introduction | Reductive amination or nucleophilic substitution | Variable | Requires optimization based on substrate and reagents |

| Hydrochloride salt formation | Treatment with HCl in MeOH or EtOAc | — | Improves compound stability and crystallinity |

Research Findings and Analysis

- The palladium-catalyzed cross-coupling method is preferred due to its high yield, operational simplicity, and adaptability to large-scale synthesis.

- The use of cesium carbonate as a base improves reaction efficiency compared to potassium or sodium carbonate.

- Nitrogen atmosphere is critical to prevent catalyst deactivation and side reactions.

- The reaction temperature range (80–100 °C) balances reaction rate and selectivity.

- Purification by column chromatography ensures removal of palladium residues and by-products.

- Conversion to hydrochloride salt is a standard practice for amine-containing compounds to improve physicochemical properties.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Halogenated pyridine synthesis | Palladium-catalyzed cross-coupling with boronic acid, PdCl2, Cs2CO3, dioxane, 80–100 °C | High yield, scalable, selective | Requires inert atmosphere |

| Methanamine introduction | Reductive amination or nucleophilic substitution | Direct installation of amine | Optimization needed for selectivity |

| Hydrochloride salt formation | Treatment with HCl in MeOH or EtOAc | Improved stability and handling | Requires careful solvent choice |

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines or other reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, halogen types, and heterocyclic cores.

Substituent Position and Halogen Variation

a. (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride

- Structure : Chlorine at position 3, fluorine at position 5 on pyridin-2-yl.

- Molecular Formula : C₆H₅ClFN₂·HCl.

- Key Differences :

b. (5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride

- Structure : Bromine at position 5, methyl (-CH₃) at position 3 on pyridin-2-yl.

- Molecular Formula : C₇H₁₀BrClN₂.

- Key Differences: Bromine's larger atomic radius increases molecular weight (238 g/mol vs. 193 g/mol) and may enhance lipophilicity.

c. (5-Chloro-3-methylpyridin-2-yl)methanamine Hydrochloride

- Structure : Chlorine at position 5, methyl at position 3 on pyridin-2-yl.

- Molecular Formula : C₇H₉ClN₂·HCl.

- Key Differences: Methyl substitution at position 3 increases lipophilicity (logP) compared to the methoxy group in the target compound. Safety data indicate a melting point of 203–204°C and monohydrate formation under specific conditions .

Heterocyclic Core Modifications

a. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : Thiazole core with a 4-chlorophenyl substituent.

- Molecular Formula : C₁₀H₉ClN₂S·HCl.

- Key Differences: Thiazole ring introduces sulfur, altering electronic properties and hydrogen-bonding capacity.

b. 1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-3-amine Hydrochloride

- Structure : Pyrimidine core with a piperidine-methylamine side chain.

- Molecular Formula : C₁₀H₁₅ClN₄·HCl.

- Piperidine substitution modifies pharmacokinetics, favoring blood-brain barrier penetration .

Comparative Data Table

Research Implications

- Biological Activity: Methoxy and chloro groups in the target compound may favor adenosine receptor binding, as seen in related dicyanopyridine ligands .

- Synthetic Challenges : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is common for amine derivatives, but steric hindrance in methyl- or bromo-substituted analogs may reduce yields .

- Regulatory Considerations : Safety data for analogs like (5-chloro-3-methylpyridin-2-yl)methanamine HCl emphasize proper handling (e.g., inhalation precautions) .

Biological Activity

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride, with the chemical formula C7H10Cl2N2O, is a derivative of pyridine that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

- Molecular Formula : C7H10Cl2N2O

- CAS Number : 1432754-55-6

The compound features a pyridine ring substituted with a methoxy group and a chloro group, which influences its biological activity and solubility properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The precise pathways and molecular targets depend on the context of use, including potential therapeutic applications in medicine.

Investigated Biological Effects

Research has highlighted several areas where this compound may exhibit significant biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially impacting conditions like inflammation or cancer.

- Receptor Modulation : It could act on neurotransmitter receptors, influencing neurological functions or psychiatric conditions.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, warranting further investigation into its use as an antimicrobial agent .

Comparative Studies

Comparative studies with similar compounds have shown that modifications to the pyridine structure can enhance or diminish biological activity. For instance, the introduction of different substituents on the pyridine ring has been linked to changes in potency against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of PDE10A | |

| Receptor Modulation | Interaction with serotonin receptors | |

| Antimicrobial Activity | Efficacy against certain pathogens |

Case Study: PDE10A Inhibition

A notable study investigated the inhibition of phosphodiesterase 10A (PDE10A) by related compounds, demonstrating that structural modifications can significantly enhance potency and selectivity. While this compound was not directly tested in this context, its structural similarities suggest potential for similar activity .

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride?

Methodological Answer: A common approach involves reductive amination of the corresponding aldehyde or ketone precursor. For example, starting from (5-Chloro-2-methoxypyridin-3-yl)methanol (), oxidation to the aldehyde followed by reaction with ammonia and subsequent reduction (e.g., using NaBH or Pd/C under hydrogen) yields the primary amine. The hydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., ethanol or water). Alternative routes may involve nucleophilic substitution of halogenated intermediates, as seen in structurally similar pyridine derivatives ( ) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy : The methoxy group (-OCH) typically resonates at δ 3.8–4.0 ppm, while aromatic protons in the pyridine ring appear between δ 7.0–8.5 ppm. The absence of peaks for starting materials (e.g., methanol derivatives) confirms purity.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 188.6 (free base) and 225.1 (hydrochloride).

Q. What solvents are optimal for solubility and reaction conditions?

Methodological Answer: Hydrochloride salts of similar amines ( ) are typically soluble in polar solvents:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of hydrochloride dust.

- Storage : In a desiccator at 2–8°C to prevent hygroscopic degradation ().

Advanced Research Questions

Q. How can synthetic yields be optimized during reductive amination?

Methodological Answer:

- Catalyst Screening : Compare NaBH(OAc) vs. Pd/C under hydrogen; the latter may reduce side reactions.

- Solvent Optimization : Use methanol or THF for improved reaction kinetics.

- Temperature Control : Maintain 0–5°C during ammonia addition to minimize byproducts (e.g., secondary amines). Similar optimizations are reported for ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride ().

Q. How to address discrepancies in NMR data caused by tautomerism or solvate formation?

Methodological Answer:

Q. What strategies mitigate byproduct formation during halogen substitution reactions?

Methodological Answer:

- Reagent Purity : Use anhydrous conditions to prevent hydrolysis of chlorinated intermediates.

- Byproduct Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to detect dimers or dehalogenated products.

- Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) or recrystallization from ethanol/water.

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the methoxy group with fluoro () or ethoxy groups to study electronic effects.

- Ring Modifications : Synthesize pyrazine or pyrimidine analogs () to assess heterocycle influence on bioactivity.

- Salt Forms : Compare hydrochloride with other salts (e.g., sulfate) for solubility and stability ().

Data Contradiction Analysis

Q. How to resolve conflicting solubility reports in literature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.